

# Spectroscopic data of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Data of **2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid**

## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid** (CAS: 39828-47-2), a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> Given the scarcity of published experimental spectra for this specific molecule, this document leverages predictive methodologies, data from structurally analogous compounds, and fundamental spectroscopic principles to present a reliable and in-depth characterization. The guide details the expected features in Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a robust framework for the identification and structural verification of this compound.

## Introduction and Molecular Structure

**2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid** is a key heterocyclic building block. Its structure incorporates a cyclic urea (imidazolone) moiety, a vinyl proton, and a carboxylic acid, making it a versatile precursor for the synthesis of more complex bioactive molecules.<sup>[1]</sup>

Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery, ensuring that the correct molecule is carried forward in a development pipeline. Spectroscopic

analysis provides an unambiguous confirmation of molecular structure through the interrogation of atomic nuclei and chemical bonds.

This guide presents a detailed examination of the molecule's spectroscopic signature. The following sections will dissect the predicted and expected data from four primary analytical techniques, explaining the causal relationships between the molecular structure and the resulting spectra.

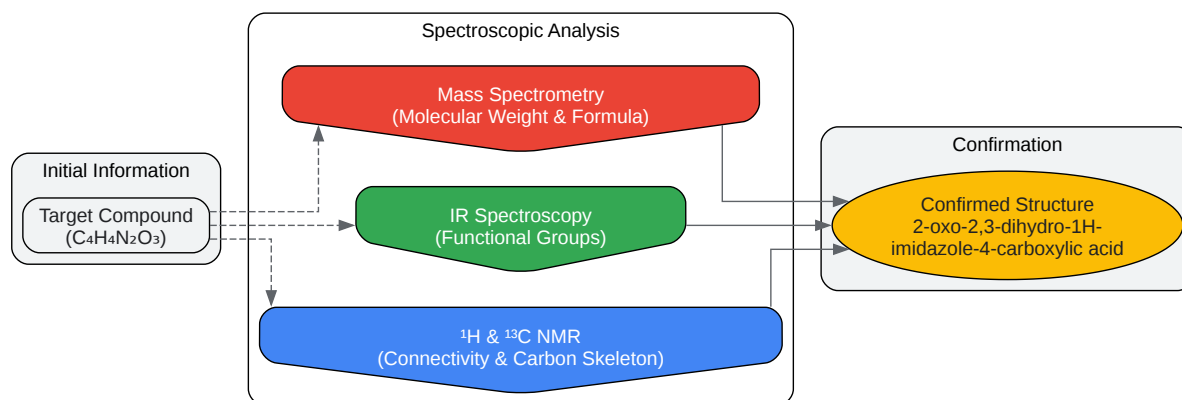
## Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of **2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid** are numbered as shown below. This numbering scheme will be used throughout the guide.

Caption: Molecular structure and numbering scheme for spectral assignment.

## Spectroscopic Characterization Workflow

The comprehensive identification of an organic molecule is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these techniques allows for a confident and complete elucidation of the molecular structure.



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Caption: Workflow for spectroscopic structural elucidation.

## Proton (<sup>1</sup>H) Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

### Experimental Protocol (Standard)

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), as the compound's acidic and N-H protons are readily exchangeable in solvents like D<sub>2</sub>O. DMSO-d<sub>6</sub> is an excellent choice for carboxylic acids and compounds with amide-like protons, as it solubilizes them well and allows for the observation of these exchangeable protons.

- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

## Predicted $^1\text{H}$ NMR Data

The following data is predicted using online computational tools and principles of chemical shift theory.<sup>[2][3]</sup> The solvent is DMSO- $d_6$ .

Atom #	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H (Carboxyl)	~12.5 - 13.5	Broad Singlet	1H	-COOH
H1 / H3	~10.5 - 11.5	Broad Singlet	2H	-NH-
H5	~7.5	Singlet	1H	Vinyl C-H

## Interpretation of the $^1\text{H}$ NMR Spectrum

- Carboxyl Proton (~12.5-13.5 ppm): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the attached oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet far downfield, often beyond 12 ppm.<sup>[4]</sup>
- Amide Protons H1/H3 (~10.5-11.5 ppm): The two N-H protons of the cyclic urea moiety are in similar chemical environments and are expected to be significantly deshielded. Their signal is often a broad singlet due to quadrupole broadening from the adjacent  $^{14}\text{N}$  nuclei and potential chemical exchange. Their equivalence arises from the planarity and resonance within the ring.
- Vinyl Proton H5 (~7.5 ppm): This is the sole proton attached to the imidazole ring's carbon framework. It is a vinyl proton and is deshielded by the ring currents and the electron-withdrawing effects of the adjacent C=O and -COOH groups. It is expected to be a sharp

singlet as there are no adjacent protons within three bonds to couple with. For comparison, the vinyl protons in the non-oxo analogue, 1H-imidazole-4-carboxylic acid, appear around 7.7-7.9 ppm in DMSO-d<sub>6</sub>.<sup>[5][6]</sup> The introduction of the C2-oxo group slightly modifies the electron density throughout the ring, leading to the predicted shift.

## Carbon-13 (<sup>13</sup>C) Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

### Experimental Protocol (Standard)

The sample preparation is identical to that for <sup>1</sup>H NMR. The spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the <sup>13</sup>C isotope.

### Predicted <sup>13</sup>C NMR Data

The following data is predicted based on established chemical shift ranges for similar functional groups.<sup>[7][8]</sup> The solvent is DMSO-d<sub>6</sub>.

Atom #	Predicted Chemical Shift (δ, ppm)	Assignment
C6	~165	Carboxyl Carbonyl (-COOH)
C2	~155	Urea Carbonyl (-NH-CO-NH-)
C4	~130	Quaternary Vinyl Carbon (-C-COOH)
C5	~120	Vinyl Carbon (-CH=)

### Interpretation of the <sup>13</sup>C NMR Spectrum

- Carboxyl Carbon, C6 (~165 ppm): Carbonyl carbons in carboxylic acids are highly deshielded and typically appear in the 160-185 ppm range.<sup>[7]</sup>

- Urea Carbonyl, C2 (~155 ppm): The carbonyl carbon at the C2 position is part of a cyclic urea structure. It is also significantly deshielded, but typically appears slightly upfield from carboxylic acid and ester carbonyls.
- Quaternary Vinyl Carbon, C4 (~130 ppm): This carbon is part of the C=C double bond and is substituted with the carboxylic acid group. Its signal is expected to be weaker than the protonated carbon signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.
- Vinyl Carbon, C5 (~120 ppm): This is the only protonated carbon on the ring. It is expected to appear in the typical range for  $sp^2$  hybridized carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol (Standard)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.
- Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
- Acquisition: The spectrum is recorded from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Expected Characteristic IR Absorption Bands

The following table summarizes the expected key absorptions based on the molecule's functional groups.<sup>[9][10][11][12]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (-COOH)
~3200	Medium, Broad	N-H Stretch	Amide (-NH-)
~1720	Strong, Sharp	C=O Stretch	Carboxylic Acid (-C=OOH)
~1680	Strong, Sharp	C=O Stretch	Cyclic Urea/Amide (-NH-C=O-NH-)
~1640	Medium	C=C Stretch	Alkene
~1250	Strong	C-O Stretch	Carboxylic Acid

## Interpretation of the IR Spectrum

- O-H and N-H Stretching Region (3300-2500 cm<sup>-1</sup>): This region will be dominated by a very broad and strong absorption characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.<sup>[9]</sup> Superimposed on this broad signal, a more defined, medium-intensity peak around 3200 cm<sup>-1</sup> for the N-H stretches of the amide groups is expected.
- Carbonyl Stretching Region (1750-1650 cm<sup>-1</sup>): This region is highly diagnostic. Two distinct, strong, and sharp peaks are predicted. The peak at the higher wavenumber (~1720 cm<sup>-1</sup>) corresponds to the C=O stretch of the carboxylic acid. The peak at a slightly lower wavenumber (~1680 cm<sup>-1</sup>) is attributed to the C=O stretch of the cyclic urea (amide) moiety. Conjugation and ring strain influence these positions. For comparison, the FTIR spectrum of 1H-imidazole-4-carboxylic acid shows a prominent C=O stretch around 1680 cm<sup>-1</sup>.<sup>[1][13]</sup>
- Double Bond and Fingerprint Regions: A medium intensity C=C stretching vibration is expected around 1640 cm<sup>-1</sup>. The region below 1500 cm<sup>-1</sup> (the fingerprint region) will contain a complex series of bands corresponding to C-O stretching, C-N stretching, and various bending vibrations, which are unique to the overall molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. Fragmentation patterns offer additional structural clues.

## Experimental Protocol (Standard)

- **Instrumentation:** An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for this polar, non-volatile compound.
- **Sample Preparation:** The sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Analysis Mode:** Spectra can be acquired in both positive ion mode ( $[M+H]^+$ ,  $[M+Na]^+$ ) and negative ion mode ( $[M-H]^-$ ) to maximize information. ESI is a soft ionization technique, which should allow for clear observation of the molecular ion.

## Predicted Mass Spectrometry Data

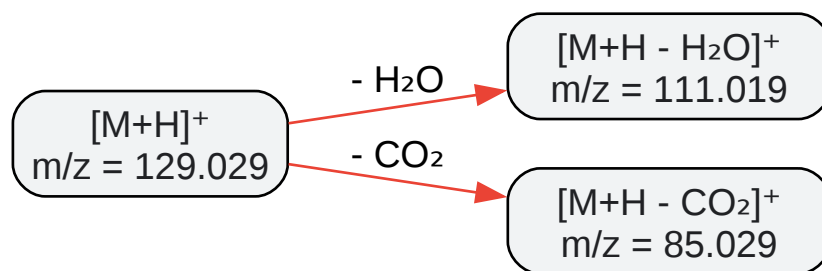
The molecular formula is  $C_4H_4N_2O_3$ , with a monoisotopic mass of 128.022 g/mol .

m/z (predicted)	Ion Species	Interpretation
129.029	$[M+H]^+$	Protonated Molecular Ion
151.011	$[M+Na]^+$	Sodiated Molecular Ion
127.015	$[M-H]^-$	Deprotonated Molecular Ion
84.024	$[M+H - COOH]^+$	Loss of the carboxyl group
111.019	$[M+H - H_2O]^+$	Loss of water
85.029	$[M+H - CO_2]^+$	Loss of carbon dioxide (decarboxylation)

## Interpretation and Plausible Fragmentation

In positive ion mode, the base peak is expected to be the protonated molecule at m/z 129. Collision-induced dissociation (CID) would likely lead to characteristic neutral losses.





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